2-fluoro-5-(hydroxymethyl)benzoic Acid
Overview
Description
The compound of interest, 2-fluoro-5-(hydroxymethyl)benzoic acid, is a derivative of benzoic acid where a fluorine atom and a hydroxymethyl group are substituted at positions 2 and 5 of the benzene ring, respectively. This structure suggests potential for interaction with biological systems and could be of interest in the development of pharmaceuticals or as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2-hydroxy-4-methyl benzoic acid was achieved using acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . Similarly, 5-fluorosalicylic acid was prepared from 2-chloro-benzonitrile through a series of reactions including nitration, reduction, and hydrolyzation, with an overall yield of 55.7% . These methods could potentially be adapted for the synthesis of 2-fluoro-5-(hydroxymethyl)benzoic acid by altering the substituents used in the reactions.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives has been extensively studied. For example, the gas-phase structure of 2-hydroxybenzoic acid was determined using electron diffraction and theoretical calculations, revealing the presence of several stable conformers and the effects of internal hydrogen bonding . This information is crucial for understanding the behavior of 2-fluoro-5-(hydroxymethyl)benzoic acid, as the presence of substituents can significantly affect the molecular conformation and properties.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can be complex. In the case of azo-benzoic acids, acid-base dissociation and azo-hydrazone tautomerism were observed, with the extent of these equilibria dependent on solvent composition and pH . Additionally, substituted benzoic acids have been used to synthesize metal complexes, as seen with the synthesis of a trinuclear cobalt cluster using 5-fluoro-2-hydroxy-benzoic acid . These studies suggest that 2-fluoro-5-(hydroxymethyl)benzoic acid could also participate in various chemical reactions, potentially leading to the formation of novel compounds or complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the presence of a hydroxyl group can lead to intramolecular hydrogen bonding, affecting the compound's boiling point, solubility, and crystalline structure . The introduction of a fluorine atom can alter the acidity and reactivity of the compound . These properties are essential for the practical application of 2-fluoro-5-(hydroxymethyl)benzoic acid in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Crystallographic Study and Electronic Structure Analysis
2-fluoro-5-(hydroxymethyl)benzoic acid has been studied for its crystallographic properties using X-ray powder diffraction. It's one of several ortho-, meta-, and para-substituted benzoic acid derivatives whose crystal structures have been determined, offering insights into their molecular geometries and intermolecular interactions. These studies reveal the interplay of various hydrogen and halogen bonds in the crystal packing of these compounds, crucial for understanding their supramolecular framework (Pramanik, Dey, & Mukherjee, 2019).
Linear Trinuclear Cobalt Cluster Synthesis
In another application, 2-fluoro-5-(hydroxymethyl)benzoic acid is used in the synthesis of a linear trinuclear cobalt cluster. This compound plays a role in transferring magnetic interaction, a feature explored for the first time in this context. Such synthesis can lead to materials with unique magnetic properties, useful in various scientific and technological applications (Li et al., 2014).
Development of Novel Fluorescence Probes
Derivatives of benzoic acid, including 2-fluoro-5-(hydroxymethyl)benzoic acid, are also significant in the development of novel fluorescence probes. These probes can selectively detect reactive oxygen species, playing a critical role in studying cellular and molecular processes. The derivatives' unique properties allow for more precise detection and differentiation of various reactive species, enhancing the understanding of oxidative stress and related biological phenomena (Setsukinai et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-5-(hydroxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWCHKBOKMSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379059 | |
Record name | 2-fluoro-5-(hydroxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-5-(hydroxymethyl)benzoic Acid | |
CAS RN |
481075-38-1 | |
Record name | 2-fluoro-5-(hydroxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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